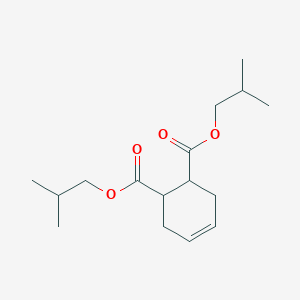

Diisobutyl 1,2,3,6-tetrahydrophthalate

Description

Diisobutyl 1,2,3,6-tetrahydrophthalate is an ester derived from 1,2,3,6-tetrahydrophthalic acid and isobutyl alcohol. The compound is likely used in polymer systems or as a plasticizer, though its applications remain less documented compared to related diisobutyl esters of aliphatic dicarboxylic acids (e.g., succinate, glutarate, adipate) .

Propriétés

Numéro CAS |

81667-22-3 |

|---|---|

Formule moléculaire |

C16H26O4 |

Poids moléculaire |

282.37 g/mol |

Nom IUPAC |

bis(2-methylpropyl) cyclohex-4-ene-1,2-dicarboxylate |

InChI |

InChI=1S/C16H26O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-6,11-14H,7-10H2,1-4H3 |

Clé InChI |

RITNWOCATMPHEE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)COC(=O)C1CC=CCC1C(=O)OCC(C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

- Diisodecyl 1,2,3,6-Tetrahydrophthalate (CAS 87826-26-4): Structure: Features a diisodecyl ester group, increasing molecular weight (450.70 g/mol) and likely reducing volatility compared to diisobutyl variants . Applications: High molecular weight suggests use in low-volatility applications, such as industrial lubricants or specialty polymers. Safety: Limited toxicity data; purity ≥97.0% in commercial grades .

- Diethyl trans-1,2,3,6-Tetrahydrophthalate (CAS 5048-50-0): Structure: Shorter ethyl ester groups result in lower molecular weight (~242.27 g/mol) and higher volatility . Applications: Potential use in research or niche chemical synthesis due to its >97% purity .

Analogs with Different Acid Components

Diisobutyl Succinate (CAS N/A):

Diisobutyl Glutarate/Adipate (CAS N/A):

- Structure : Glutaric (C5) and adipic (C6) acid backbones.

- Properties : Longer aliphatic chains enhance flexibility in polymer systems. Often combined in mixtures for balanced performance in coatings .

- Regulatory Limits : Dimethyl glutarate has air exposure limits (0.05 mg/m³), suggesting stricter controls for shorter-chain esters .

Comparison with Phthalate Esters

- Diisobutyl Phthalate (CAS 84-69-5): Structure: Aromatic phthalic acid backbone (non-hydrogenated). Applications: Common plasticizer with restricted use due to endocrine-disrupting effects . Safety: Higher toxicity profile compared to tetrahydrophthalates, which lack aromaticity .

Other Derivatives

- cis-4-Methyl-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 34090-76-1): Structure: Anhydride form with a methyl substituent. Applications: Reactive intermediate in resin synthesis, contrasting with ester derivatives’ non-reactive roles .

Key Research Findings

- Hydrogenation Benefits : Tetrahydrophthalates’ cyclohexene backbone may reduce toxicity compared to aromatic phthalates, aligning with trends in safer plasticizer development .

- Ester Chain Impact : Longer ester groups (e.g., diisodecyl) enhance thermal stability and reduce volatility, while shorter chains (e.g., diethyl) increase reactivity .

- Regulatory Trends : Aliphatic diesters (succinate, glutarate) face stricter inhalation controls, suggesting tetrahydrophthalates could offer safer alternatives pending further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.